molecular formula C8H5F3O2 B181534 4-(Trifluoromethyl)benzoic acid CAS No. 455-24-3

4-(Trifluoromethyl)benzoic acid

Cat. No.: B181534
CAS No.: 455-24-3
M. Wt: 190.12 g/mol
InChI Key: SWKPKONEIZGROQ-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5F3O2. It is a white crystalline solid that is soluble in water and various organic solvents. This compound is notable for its trifluoromethyl group attached to the benzene ring, which imparts unique chemical properties and reactivity. It is widely used in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

4-(Trifluoromethyl)benzoic acid is chemically related to acetylsalicylic acid (ASA; Aspirin) and its primary target is the enzyme cyclooxygenase-1 (COX-1) in platelets . COX-1 plays a crucial role in the production of thromboxane A2, a substance that promotes platelet aggregation .

Mode of Action

The compound acts as an irreversible inhibitor of COX-1 . By acetylating the active group of COX-1, it prevents the formation of thromboxane A2, thereby inhibiting platelet aggregation . It also inhibits the activation of nuclear factor k-B, which regulates the expression of the mRNA of the vascular cell adhesion molecule-1 needed for platelet aggregation .

Biochemical Pathways

The inhibition of COX-1 and the subsequent decrease in thromboxane A2 disrupt the biochemical pathway leading to platelet aggregation . Additionally, this compound preserves vascular prostacyclin, which has an anti-aggregant effect . It also blocks phosphodiesterase, thereby increasing cAMP concentration, and can increase nitric oxide synthesis in neutrophils .

Pharmacokinetics

Triflusal, a derivative of this compound, is known to be absorbed in the small intestine with a bioavailability ranging from 83% to 100% .

Result of Action

The primary result of the action of this compound is the inhibition of platelet aggregation, which can prevent thromboembolic disorders . This can be beneficial in the prevention of cardiovascular events such as stroke .

Action Environment

It is recommended to use the compound in a well-ventilated area and prevent concentration in hollows and sumps . Contact with skin, eyes, and respiratory system should be avoided .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Trifluoromethyl)benzoic acid can be synthesized through several methods. One common approach involves the trifluoromethylation of benzoic acid derivatives. For instance, the reaction of 4-bromobenzoic acid with trifluoromethyl iodide in the presence of a palladium catalyst can yield this compound . Another method involves the direct introduction of the trifluoromethyl group using trifluoromethylating agents such as Ruppert-Prakash reagent (CF3TMS) under basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale trifluoromethylation reactions. These processes often use continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and maximizing yield .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Trifluoromethylating Agents: Such as CF3TMS for introducing the trifluoromethyl group.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products

    Biaryl Compounds: Formed through coupling reactions.

    Alcohols: Produced by the reduction of the carboxylic acid group.

    Higher Oxidation State Compounds: Resulting from oxidation reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)benzoic acid
  • 3-(Trifluoromethyl)benzoic acid
  • 3,5-Bis(trifluoromethyl)benzoic acid
  • 4-Fluorobenzoic acid
  • 4-Methoxybenzoic acid

Uniqueness

4-(Trifluoromethyl)benzoic acid is unique due to the position of the trifluoromethyl group on the benzene ring, which significantly influences its reactivity and physical properties. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .

Properties

IUPAC Name

4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-8(10,11)6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKPKONEIZGROQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060018
Record name Benzoic acid, 4-(trifluoromethyl)-
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Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

455-24-3
Record name 4-(Trifluoromethyl)benzoic acid
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Record name 4-(Trifluoromethyl)benzoic acid
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Record name 4-(Trifluoromethyl)benzoic acid
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Record name Benzoic acid, 4-(trifluoromethyl)-
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Record name Benzoic acid, 4-(trifluoromethyl)-
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Record name α,α,α-trifluoro-p-toluic acid
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Record name 4-TRIFLUOROMETHYL BENZOIC ACID
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Synthesis routes and methods

Procedure details

In an autoclave made of glass were placed 180.6 g of parachlorobenzotrifluoride, 0.64 g of 5% palladium-carbon, 4.3 g of 1,4-bisdiphenylphosphinobutane and 21.2 g of sodium carbonate. The air in the autoclave was replaced with carbon monoxide introduced thereinto several times, after which carbon monoxide was further introduced to adjust its pressure therein to 10 kg/cm2. The reaction was carried out with stirring for 8 hours at 180° C. After completion of the reaction, the reaction mixture was cooled to room temperature and water was added. The aqueous layer was separated and then acid was added thereto, followed by extraction from the aqueous layer with ether. The ether layer was dried and then concentrated to obtain 101 g of paratrifluoromethylbenzoic acid.
Quantity
180.6 g
Type
reactant
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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0 (± 1) mol
Type
reactant
Reaction Step Four
Name
palladium-carbon
Quantity
0.64 g
Type
catalyst
Reaction Step Five
Quantity
4.3 g
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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